Cas no 1361854-53-6 (Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-methylpyridine-6-acetate)

Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-methylpyridine-6-acetate structure
1361854-53-6 structure
商品名:Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-methylpyridine-6-acetate
CAS番号:1361854-53-6
MF:C11H14F2N2O2
メガワット:244.237869739532
CID:4933060

Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-methylpyridine-6-acetate 化学的及び物理的性質

名前と識別子

    • Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-methylpyridine-6-acetate
    • インチ: 1S/C11H14F2N2O2/c1-6-3-7(4-9(16)17-2)15-8(5-14)10(6)11(12)13/h3,11H,4-5,14H2,1-2H3
    • InChIKey: QXYGQBTVJBCEFA-UHFFFAOYSA-N
    • ほほえんだ: FC(C1C(CN)=NC(CC(=O)OC)=CC=1C)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 264
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 65.2

Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-methylpyridine-6-acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A022000028-1g
Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-methylpyridine-6-acetate
1361854-53-6 97%
1g
$1,696.80 2022-04-02
Alichem
A022000028-500mg
Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-methylpyridine-6-acetate
1361854-53-6 97%
500mg
$1,078.00 2022-04-02

Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-methylpyridine-6-acetate 関連文献

Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-methylpyridine-6-acetateに関する追加情報

Recent Advances in the Study of Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-methylpyridine-6-acetate (CAS: 1361854-53-6)

Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-methylpyridine-6-acetate (CAS: 1361854-53-6) is a pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. Recent studies have focused on its synthesis, structural characterization, and biological activities, particularly as a key intermediate in the development of novel therapeutic agents.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the efficient synthetic route for this compound, emphasizing its role as a precursor for the development of kinase inhibitors. The study demonstrated that the difluoromethyl group at the 3-position enhances the compound's metabolic stability, making it a promising candidate for further pharmacological evaluation. The researchers also noted its potential in targeting specific cancer-related kinases, with preliminary in vitro assays showing promising inhibitory activity.

Another recent investigation, reported in Bioorganic & Medicinal Chemistry Letters, explored the compound's utility in the design of protease inhibitors. The study revealed that the aminomethyl and difluoromethyl functionalities contribute to the compound's ability to interact with the active sites of certain proteases, suggesting its applicability in treating viral infections and inflammatory diseases. The authors also discussed the compound's favorable pharmacokinetic properties, including its oral bioavailability and low toxicity profile.

In addition to its therapeutic potential, Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-methylpyridine-6-acetate has been the subject of computational studies. A 2024 paper in Journal of Chemical Information and Modeling employed molecular docking and dynamics simulations to predict its binding modes with various biological targets. The results indicated high affinity interactions with several disease-relevant proteins, further supporting its role as a versatile scaffold in drug design.

Despite these advancements, challenges remain in optimizing the compound's selectivity and potency. Future research directions may include structural modifications to improve its efficacy and reduce off-target effects. Collaborative efforts between synthetic chemists, biologists, and computational scientists will be crucial in unlocking the full potential of this compound.

In conclusion, Methyl 2-(aminomethyl)-3-(difluoromethyl)-4-methylpyridine-6-acetate (CAS: 1361854-53-6) represents a promising chemical entity with diverse applications in medicinal chemistry. Its unique structural features and biological activities make it a valuable subject for ongoing and future research, particularly in the development of targeted therapies for complex diseases.

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